Validated Synthetic Intermediate: Exclusive Role in Tucatinib (FDA-Approved HER2 Inhibitor) Manufacturing
2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline is explicitly identified as a 'key intermediate' (Compound 7) in a validated synthetic route to Tucatinib, an FDA-approved HER2 tyrosine kinase inhibitor . This role is not shared by its close structural analogs, such as the 4-methyl isomer (CAS 946683-55-2) or the non-biphenyl analog (CAS 767222-91-3), which are not reported as intermediates in this critical pathway . This validation provides a direct, application-specific reason for procurement over other in-class compounds.
| Evidence Dimension | Validated Role as Synthetic Intermediate in an FDA-Approved Drug Pathway |
|---|---|
| Target Compound Data | Confirmed 'key intermediate' (Compound 7) for Tucatinib synthesis. |
| Comparator Or Baseline | 4-methyl isomer (CAS 946683-55-2) and non-biphenyl analog (CAS 767222-91-3) |
| Quantified Difference | Qualitative difference: Target compound is validated for this application; comparators are not. |
| Conditions | Review of synthetic route literature and vendor documentation. |
Why This Matters
Procurement for process chemistry and medicinal chemistry groups developing or manufacturing Tucatinib requires this exact compound, making it non-substitutable.
